molecular formula C8H19ClN2O B6222519 2-amino-N,5-dimethylhexanamide hydrochloride CAS No. 2757999-62-3

2-amino-N,5-dimethylhexanamide hydrochloride

Cat. No.: B6222519
CAS No.: 2757999-62-3
M. Wt: 194.7
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Description

2-amino-N,5-dimethylhexanamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O It is a derivative of hexanamide and is characterized by the presence of an amino group and two methyl groups attached to the hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,5-dimethylhexanamide hydrochloride typically involves the reaction of 2-amino-N,5-dimethylhexanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:

    Starting Material: 2-amino-N,5-dimethylhexanamide.

    Reagent: Hydrochloric acid (HCl).

    Reaction Conditions: The reaction is typically conducted at room temperature under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as:

    Raw Material Preparation: Ensuring the purity and quality of the starting materials.

    Reaction Monitoring: Continuous monitoring of the reaction progress using analytical techniques.

    Product Isolation: Isolation and purification of the final product using techniques such as crystallization or filtration.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,5-dimethylhexanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-amino-N,5-dimethylhexanamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N,5-dimethylhexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N,N-dimethylacetamide hydrochloride: A similar compound with a shorter carbon chain.

    2-amino-5,5-dimethylhexanamide hydrochloride: A structural isomer with different methyl group positioning.

Uniqueness

2-amino-N,5-dimethylhexanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain and specific positioning of the amino and methyl groups make it suitable for unique applications compared to its analogs.

Properties

CAS No.

2757999-62-3

Molecular Formula

C8H19ClN2O

Molecular Weight

194.7

Purity

95

Origin of Product

United States

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